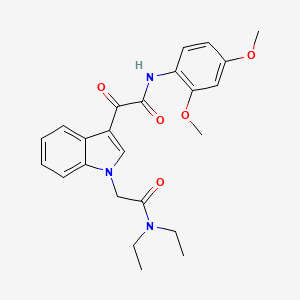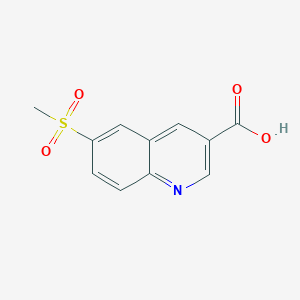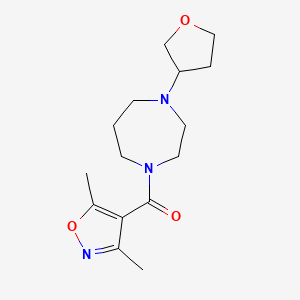![molecular formula C21H14F6N2O2 B2991063 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-74-8](/img/structure/B2991063.png)
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a pyridine derivative with trifluoromethyl groups attached to the phenyl rings . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two phenyl rings with trifluoromethyl groups attached. The presence of the trifluoromethyl groups can significantly influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups are known to increase lipophilicity, which could influence properties like solubility and stability .Aplicaciones Científicas De Investigación
Inhibitors of Gene Expression
Studies on related compounds have explored their role as inhibitors of NF-kappaB and AP-1 gene expression. These investigations have focused on structure-activity relationships to enhance oral bioavailability and cell-based activity. Such compounds are examined for their potential in modulating transcription factors, which is crucial for developing treatments for conditions involving abnormal gene expression (Palanki et al., 2000).
Glycine Transporter Inhibition
Another area of research involves the identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These studies utilize central nervous system multiparameter optimization to identify compounds with favorable pharmacokinetic profiles and potential for treating disorders related to the central nervous system (Yamamoto et al., 2016).
Coordination Polymers and Ligand Conformation
Research into the synthesis of new ligands and their interaction with metal salts to form coordination polymers highlights the importance of ligand conformation in determining the structural diversity of the resulting compounds. Such studies contribute to the understanding of molecular architecture and its implications for material science (Yeh et al., 2008).
Antifungal Activity
The synthesis and antifungal activity evaluation of derivatives have been conducted to identify new treatments for phytopathogenic fungi. These studies assess the biological activity of synthesized compounds against various fungi, contributing to the development of new fungicides (Wu et al., 2012).
Material Properties and Applications
Investigations into the synthesis of polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages focus on creating materials with specific properties such as solubility, thermal stability, and optical characteristics. These materials have potential applications in various fields, including electronics and coatings (Shockravi et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-5-1-4-13(10-14)12-29-9-3-8-17(19(29)31)18(30)28-16-7-2-6-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYHMRNHLNGBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)


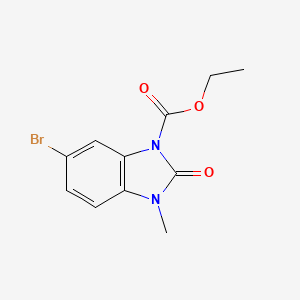
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)


![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)
![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)
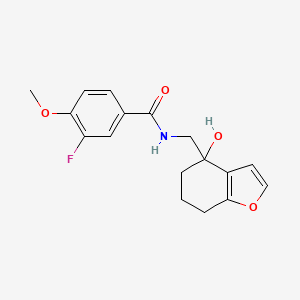
![[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2990999.png)
